Fmoc-Gly-Sulfamoylbenzoic Acid

Description

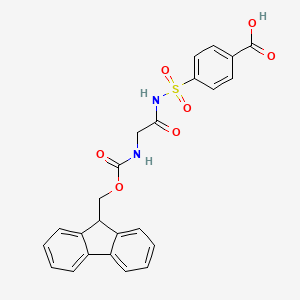

Structure

3D Structure

Properties

IUPAC Name |

4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]sulfamoyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O7S/c27-22(26-34(31,32)16-11-9-15(10-12-16)23(28)29)13-25-24(30)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,25,30)(H,26,27)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPGQZFVLOGOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Gly Sulfamoylbenzoic Acid and Its Derivatives

Strategies for the Synthesis of the Core Sulfamoylbenzoic Acid Moiety

The foundational step in producing Fmoc-Gly-Sulfamoylbenzoic Acid is the synthesis of the sulfamoylbenzoic acid core. Several methods exist for this, often starting from readily available benzoic acid derivatives.

A common and direct approach is the chlorosulfonation of benzoic acid . This reaction typically involves treating benzoic acid with an excess of chlorosulfonic acid, often at elevated temperatures, to introduce the chlorosulfonyl group onto the aromatic ring. nih.gov The resulting sulfonyl chloride is then reacted with an amine, such as ammonia (B1221849), to form the sulfonamide. nih.govpatsnap.com For instance, 2,4-dichlorobenzoic acid can be sulfonated using chlorosulfonic acid with sodium sulfate (B86663) as a catalyst and N-methylpyrrolidone (NMP) as a solvent. The intermediate, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, is then ammoniated with ammonia water to yield 2,4-dichloro-5-sulfamoylbenzoic acid. patsnap.com

Another strategy involves the diazotization of an amino-sulfamoylbenzoic acid . For example, 2-chloro-5-sulfamoylbenzoic acids can be synthesized by the diazotization of the corresponding 2-amino-5-sulfamoylbenzoic acid, followed by treatment of the resulting diazonium salt with a metal chloride. google.com The precursor 2-amino-5-sulfamoylbenzoic acids are themselves prepared by the chlorosulfonation of anthranilic acid or its derivatives, followed by amination. google.com

Oxidation presents a further synthetic route. Catalytic oxidation of p-toluenesulfonamide (B41071) using reagents like cobalt acetate (B1210297) can yield 4-sulfamoylbenzoic acid with high conversion and selectivity. chemicalbook.com Alkaline oxidation with potassium permanganate (B83412) is another effective method.

The choice of synthetic strategy often depends on the desired substitution pattern of the final product and the availability of starting materials. These methods provide access to a variety of sulfamoylbenzoic acid isomers, including 2-sulfamoylbenzoic acid and 4-sulfamoylbenzoic acid, which serve as the scaffold for the subsequent coupling with Fmoc-glycine. chemspider.com

Table 1: Comparison of Synthetic Methods for Sulfamoylbenzoic Acid

| Method | Starting Material | Key Reagents | Advantages |

| Chlorosulfonation & Amination | Benzoic Acid Derivative | Chlorosulfonic Acid, Amine | Direct, versatile for various substitutions. nih.govpatsnap.com |

| Diazotization | Amino-sulfamoylbenzoic Acid | Sodium Nitrite, Metal Halide | Useful for specific isomer synthesis. google.com |

| Oxidation | Toluenesulfonamide Derivative | Oxidizing Agent (e.g., KMnO₄, Cobalt Acetate) | High yield and selectivity. chemicalbook.com |

Integration of the Fmoc-Glycine Unit: Coupling and Protection Strategies

With the sulfamoylbenzoic acid core in hand, the next critical step is the attachment of the Fmoc-glycine unit. This is typically achieved through an amide bond formation between the carboxylic acid of the sulfamoylbenzoic acid and the amino group of a glycine (B1666218) derivative, or vice versa. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the glycine is crucial for controlling the reaction and preventing unwanted side reactions. guidechem.comaltabioscience.com This process can be carried out using either solution-phase or solid-phase synthetic approaches.

Solution-Phase Synthetic Approaches

In solution-phase synthesis, the coupling reaction is performed in a suitable solvent. A common method involves activating the carboxylic acid group of the sulfamoylbenzoic acid to facilitate the reaction with the amino group of a glycine derivative. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or an active ester. google.com

For example, 2,4-dichloro-5-sulfamoylbenzoic acid can be treated with thionyl chloride to form the corresponding acid chloride. google.com This reactive intermediate is then reacted with an amine in the presence of a base like triethylamine (B128534) to form the desired amide bond. google.com Alternatively, carbodiimide (B86325) coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be used to directly couple the carboxylic acid and the amine. nih.gov

Solid-Phase Synthetic Approaches (SPPS)

Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient alternative to solution-phase methods, particularly for the synthesis of longer peptide chains or for creating libraries of compounds. biosynth.com In this approach, the growing molecule is attached to an insoluble polymer support (resin), which simplifies the purification process as excess reagents and byproducts can be washed away. biosynth.com

Resin Selection and Functionalization Techniques

The choice of resin is a critical factor in SPPS and depends on the desired C-terminal functionality of the final product and the cleavage conditions required. fluorochem.co.uk For the synthesis of molecules with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin are commonly used. biotage.com If a C-terminal amide is desired, Rink amide resin or Sieber amide resin are suitable choices. biotage.comiris-biotech.de

The first amino acid, in this case, a derivative of sulfamoylbenzoic acid, is attached to the resin through a linker. The functionalization of the resin with the initial molecule is a key step. For example, with Wang resin, the first amino acid is typically attached via an ester linkage, which can be challenging and may require specific activation methods to avoid side reactions like racemization. biotage.com Chlorotrityl resins offer a milder attachment and cleavage, which can be beneficial for sensitive molecules. biotage.com

Optimization of Coupling Reagents and Conditions for Fmoc-Gly-Sulfamoylbenzoic Acid Attachment

Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) used in conjunction with additives like N-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. google.com Aminium/uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are also highly effective and widely used. peptide.com More recent developments include phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). peptide.com

The optimization of coupling conditions involves selecting the appropriate coupling reagent, solvent (typically DMF), and base (e.g., diisopropylethylamine, DIPEA). google.com Monitoring the completion of the coupling reaction is often done using a qualitative method like the ninhydrin (B49086) test. google.com Following the coupling, the Fmoc protecting group is removed from the newly added glycine residue using a mild base, typically a solution of piperidine (B6355638) in DMF, to allow for the addition of the next amino acid in the sequence if required. google.comnih.gov

Table 2: Common Coupling Reagents in SPPS

| Reagent Class | Examples | Characteristics |

| Carbodiimides | DIC/HOBt | Low-racemization protocol, often used with additives. google.compeptide.com |

| Aminium/Uronium | HBTU, TBTU, HATU | Highly efficient, rapid coupling times. peptide.comuci.edu |

| Phosphonium | PyBOP, PyAOP | Effective for sterically hindered couplings. peptide.com |

Derivatization Strategies of Fmoc-Gly-Sulfamoylbenzoic Acid Scaffold

The Fmoc-Gly-Sulfamoylbenzoic acid scaffold serves as a versatile platform for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. nih.govsigmaaldrich.com Derivatization can be achieved by modifying different parts of the molecule, including the benzoic acid ring, the sulfamoyl group, and the glycine unit (after Fmoc deprotection).

Modification of the Sulfamoyl Group: The nitrogen atom of the sulfamoyl group can be substituted with various alkyl or aryl groups. This can be achieved during the synthesis of the sulfamoylbenzoic acid core by using a primary or secondary amine instead of ammonia in the reaction with the sulfonyl chloride. nih.gov This allows for the introduction of a wide range of functionalities to explore structure-activity relationships. nih.gov

Modification of the Benzoic Acid Ring: The aromatic ring of the benzoic acid can be further functionalized. For instance, additional substituents can be introduced onto the ring to modulate the electronic properties and steric profile of the molecule. nih.gov

Elongation of the Peptide Chain: After the coupling of Fmoc-glycine, the Fmoc group can be removed, and the peptide chain can be extended by coupling additional Fmoc-protected amino acids using standard SPPS protocols. nih.gov This allows for the synthesis of a diverse library of peptides with the sulfamoylbenzoic acid moiety at a specific position.

Late-Stage Modification: A "late-stage modification" approach can also be employed, where a functional group is introduced after the main scaffold has been assembled. For example, oxime esters have been prepared from 2,4-dichloro-5-sulfamoylbenzoic acid derivatives through a Schiff's base reaction. unibs.it This strategy allows for the rapid generation of a diverse library of compounds from a common intermediate. unibs.it

These derivatization strategies highlight the flexibility of the Fmoc-Gly-Sulfamoylbenzoic acid scaffold, enabling the synthesis of a vast array of molecules with tailored properties for various scientific investigations. longdom.org

Chemical Modifications at the Sulfamoyl Group

The nitrogen atom of the sulfamoyl group serves as a key site for introducing diversity. Modifications at this position are central to the "safety-catch" linker strategy in solid-phase synthesis, where the reactivity of the sulfonamide is modulated by substitution. iris-biotech.de

N-Alkylation: The sulfonamide nitrogen can be alkylated to generate secondary sulfonamides. While specific examples for the direct alkylation of Fmoc-Gly-Sulfamoylbenzoic acid are not prevalent in readily available literature, general methods for the N-alkylation of sulfonamides can be applied. These reactions typically proceed via deprotonation of the sulfonamide with a suitable base to form the corresponding anion, which then acts as a nucleophile towards an alkyl halide. The choice of base and solvent is critical to avoid side reactions, such as cleavage of the Fmoc protecting group.

N-Acylation: Acylation of the sulfamoyl nitrogen leads to the formation of N-acylsulfonamides, which are significantly more reactive towards nucleophiles than their non-acylated counterparts. iris-biotech.de This increased reactivity is the cornerstone of the "safety-catch" principle. The acylation can be accomplished using various acylating agents, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base. A notable method for forming N-acyl sulfonamides is the "Thio Acid/Azide (B81097) Amidation," which offers an improved route to these compounds. iris-biotech.de

| Modification Type | Reagents and Conditions | Resulting Derivative | Key Feature |

| N-Alkylation | 1. Base (e.g., NaH, DBU) 2. Alkyl halide (R-X) | N-alkyl-Fmoc-Gly-Sulfamoylbenzoic Acid | Modulates linker properties |

| N-Acylation | Acylating agent (e.g., Ac₂O, RCOCl), Base | N-acyl-Fmoc-Gly-Sulfamoylbenzoic Acid | Activates the linker for cleavage |

Modifications at the Benzoic Acid Carboxyl

The carboxylic acid group of the benzoic acid moiety provides another handle for chemical modification, primarily through esterification and amidation reactions. These modifications are crucial for attaching the linker to solid supports or for introducing other molecular entities.

Esterification: The benzoic acid can be converted to a variety of esters. Standard esterification procedures, such as Fischer esterification using an alcohol in the presence of an acid catalyst, can be employed. Alternatively, for more sensitive substrates, milder methods like carbodiimide-mediated couplings with alcohols can be utilized. For instance, reaction with a resin bearing hydroxyl groups (e.g., Wang resin) in the presence of a coupling agent like N,N'-diisopropylcarbodiimide (DIC) would immobilize the linker on a solid support. google.com

Amidation: The formation of amides from the benzoic acid group is a common strategy for linking to amine-functionalized resins or molecules. This is typically achieved using standard peptide coupling reagents. The carboxylic acid is activated in situ with reagents such as HBTU/HOBt in the presence of an organic base like diisopropylethylamine (DIPEA), followed by the addition of the amine component. google.com This methodology allows for the efficient formation of a stable amide bond.

| Modification Type | Reagents and Conditions | Resulting Derivative | Application |

| Esterification | Alcohol (R-OH), Acid catalyst or Coupling agent (e.g., DIC) | Fmoc-Gly-Sulfamoylbenzoyl Ester | Attachment to hydroxyl-functionalized supports |

| Amidation | Amine (R-NH₂), Coupling agents (e.g., HBTU, HOBt), Base (e.g., DIPEA) | Fmoc-Gly-Sulfamoylbenzamide | Attachment to amine-functionalized supports/molecules |

Introduction of Diverse Functionalities for Conjugation and Ligation Applications

The versatility of Fmoc-Gly-Sulfamoylbenzoic acid is further demonstrated by its ability to be functionalized with various reporter groups and chemical handles for advanced applications in chemical biology. These functionalities can be introduced at either the sulfamoyl or the benzoic acid position, depending on the synthetic strategy.

Biotinylation: Biotin (B1667282) is a widely used affinity tag in molecular biology. Biotin can be conjugated to the Fmoc-Gly-Sulfamoylbenzoic acid scaffold, typically through the formation of an amide bond. antibody-creativebiolabs.comaatbio.com For example, an amine-containing biotin derivative can be coupled to the benzoic acid moiety using standard amidation chemistry. antibody-creativebiolabs.com Alternatively, if the sulfamoyl group is modified to present a free amine, biotinylation can be achieved at that position. The resulting biotinylated linker can be used to create probes for affinity purification or detection of biomolecules. creative-biolabs.com

Fluorescent Labeling: The attachment of fluorescent dyes allows for the tracking and visualization of molecules in biological systems. ulab360.com Amine-reactive fluorescent dyes, such as those containing an N-hydroxysuccinimide (NHS) ester, can be readily coupled to an amino-functionalized derivative of Fmoc-Gly-Sulfamoylbenzoic acid. nih.gov Conversely, amine-containing fluorophores can be attached to the benzoic acid group. ulab360.com This enables the synthesis of fluorescent probes for a variety of imaging and assay applications.

Click Chemistry Handles: "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation due to its high efficiency and specificity. scripps.eduwikipedia.orgbachem.comorganic-chemistry.org To prepare Fmoc-Gly-Sulfamoylbenzoic acid for click chemistry, an azide or alkyne functionality must be introduced. bachem.com This can be accomplished by reacting the benzoic acid with an amino-alkyne or amino-azide, or by modifying the sulfamoyl group. The resulting "clickable" linker can then be used for the modular assembly of complex molecular architectures. bachem.com

| Functionality | Typical Reagents/Methodologies | Application |

| Biotinylation | NHS-biotin, Amine-containing biotin derivatives, EDC/NHS chemistry | Affinity purification, Detection assays |

| Fluorescent Labeling | NHS-ester or maleimide (B117702) functionalized dyes | Cellular imaging, Fluorescence-based assays |

| Click Chemistry | Azide or alkyne-containing building blocks, Cu(I) catalyst | Modular bioconjugation, Synthesis of complex probes |

Advanced Purification Methodologies for Synthetic Products

The purification of Fmoc-Gly-Sulfamoylbenzoic acid and its derivatives is critical to ensure their suitability for subsequent applications. Given the protected and often hydrophobic nature of these compounds, specialized chromatographic techniques are often required.

Normal-Phase Chromatography: For fully protected peptide fragments and linkers that exhibit poor solubility in aqueous solutions, normal-phase chromatography offers a powerful purification alternative to the more common reversed-phase methods. biotage.com Using a silica (B1680970) gel stationary phase and a non-polar mobile phase (e.g., a mixture of dichloromethane (B109758) and methanol), it is possible to achieve excellent separation of the target compound from synthesis-related impurities. biotage.com The progress of the purification can be monitored by thin-layer chromatography (TLC) to identify the optimal solvent system. biotage.com

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC remains a cornerstone for the high-resolution purification of synthetic peptides and related molecules. For protected species like the derivatives of Fmoc-Gly-Sulfamoylbenzoic acid, preparative HPLC on silica gel columns can be highly effective. nih.gov A variety of solvent systems, often composed of chloroform, alcohols, and acetic acid, can be employed in isocratic, stepwise, or gradient elution modes to achieve the desired purity. nih.gov

Catch-and-Release Purification: This is an orthogonal purification strategy that relies on the chemoselective capture of the target molecule onto a solid support, followed by washing to remove impurities, and subsequent release of the purified product. americanpeptidesociety.orgrsc.org For derivatives of Fmoc-Gly-Sulfamoylbenzoic acid that have been functionalized with a specific tag (e.g., an aldehyde for oxime ligation), this method can offer a rapid and efficient purification protocol that is amenable to parallel processing. rsc.org

Crystallization: For crystalline solid derivatives, recrystallization can be an effective method for achieving high purity. This involves dissolving the crude product in a suitable solvent system (e.g., an ethanol/water mixture) at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals of the purified compound. google.com

| Purification Method | Principle | Advantages |

| Normal-Phase Chromatography | Separation based on polarity using a polar stationary phase and non-polar mobile phase. | Excellent for hydrophobic, protected compounds. |

| Preparative HPLC on Silica | High-resolution separation based on polarity. | High purity achievable for gram-scale quantities. |

| Catch-and-Release Purification | Chemoselective capture, washing, and release of the target molecule. | Orthogonal to traditional chromatography, suitable for parallel purification. |

| Crystallization | Separation based on differential solubility. | Can yield highly pure crystalline material. |

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Spectroscopic Methods for Confirming Molecular Architecture and Purity

High-field NMR spectroscopy is a powerful, non-destructive technique used to elucidate the precise structure of Fmoc-Gly-Sulfamoylbenzoic Acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. The characteristic signals of the fluorenylmethoxycarbonyl (Fmoc) protecting group, the glycine (B1666218) linker, and the sulfamoylbenzoic acid moiety can be definitively assigned.

In ¹H NMR spectra, the Fmoc group typically displays a series of multiplets in the aromatic region (approximately 7.30-7.80 ppm). rsc.org The methylene protons of the glycine unit are expected to appear as a doublet around 4.0 ppm, while the methine proton of the Fmoc group would be observed around 4.2 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data, providing information on the carbon skeleton. Signals for the carbonyl groups of the carbamate and the carboxylic acid, as well as the various aromatic and aliphatic carbons, can be identified and assigned to confirm the complete molecular structure. rsc.org For complex molecules, multi-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to resolve overlapping signals and establish connectivity between protons and carbons.

| Moiety | Atom Type | Predicted Chemical Shift (ppm) | Reference Signals |

|---|---|---|---|

| Fmoc Group | Aromatic Protons (8H) | 7.30 - 7.80 | rsc.orgchemicalbook.com |

| CH and CH₂ Protons (3H) | 4.20 - 4.50 | rsc.org | |

| Glycine Linker | α-CH₂ Protons (2H) | ~3.90 - 4.10 | chemicalbook.com |

| Sulfamoylbenzoic Acid | Aromatic Protons (4H) | 7.90 - 8.30 | Analogous to substituted benzoic acids |

| Carboxyl Proton (1H) | >10.0 (if visible) | Broad signal, often exchanges |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of Fmoc-Gly-Sulfamoylbenzoic Acid with high accuracy. The compound has a molecular formula of C24H20N2O7S and a monoisotopic mass of 480.49 g/mol . iris-biotech.de ESI-MS is a soft ionization technique well-suited for this type of molecule, as it minimizes fragmentation and typically produces protonated molecular ions [M+H]⁺ or sodiated adducts [M+Na]⁺. The high resolution of the mass analyzer allows for the determination of the exact mass to within a few parts per million (ppm), which provides strong evidence for the predicted elemental formula.

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the various functional groups present in the molecule. ijtsrd.comnih.gov Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, providing a molecular fingerprint.

Key vibrational modes for Fmoc-Gly-Sulfamoylbenzoic Acid include:

N-H stretching: from the amide and sulfonamide groups, typically observed in the 3300-3400 cm⁻¹ region. rsc.org

C=O stretching: Strong absorptions from the carbamate, carboxylic acid, and amide carbonyl groups are expected between 1650 and 1760 cm⁻¹. ijtsrd.comsapub.org

S=O stretching: Symmetric and asymmetric stretching of the sulfonyl group (SO₂) gives rise to strong bands in the 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹ regions, respectively.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ range are characteristic of the aromatic rings of the Fmoc and benzoic acid moieties. sapub.org

While FTIR is sensitive to polar bonds like carbonyls, Raman spectroscopy is particularly effective for non-polar, symmetric bonds and aromatic systems, making the two techniques complementary. sapub.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Information |

|---|---|---|---|

| Amide/Sulfonamide | N-H Stretch | 3300 - 3400 | rsc.org |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) | sapub.org |

| Carbamate/Amide/Carboxylic Acid | C=O Stretch | 1650 - 1760 | ijtsrd.com |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | sapub.org |

| Sulfonyl Group | S=O Asymmetric & Symmetric Stretch | 1300 - 1350 & 1150 - 1180 | Standard IR correlation charts |

UV-Vis spectroscopy is primarily used for the detection and quantification of the Fmoc group, which acts as a strong chromophore. The fluorenyl moiety exhibits characteristic absorbance maxima at approximately 289 nm and 301 nm. mostwiedzy.plnih.gov This property is widely exploited in solid-phase peptide synthesis to quantify the loading of an Fmoc-protected amino acid onto a resin. The Fmoc group is cleaved with a base like piperidine (B6355638), forming a dibenzofulvene-piperidine adduct, which has a distinct UV absorbance that can be measured to determine the original concentration of the Fmoc-protected species. mostwiedzy.plnih.gov

X-ray Diffraction Techniques for Crystalline Structure Determination of Derivatives

For derivatives of Fmoc-Gly-Sulfamoylbenzoic Acid that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. researchgate.net While obtaining a single crystal suitable for analysis can be challenging, the resulting data is considered the gold standard for structural elucidation. Powder X-ray diffraction (PXRD) can also be used to analyze polycrystalline samples, providing information about the material's phase, purity, and degree of crystallinity. researchgate.netunits.it

Thermal Analysis Methods, e.g., Thermogravimetric Analysis (TGA)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) are employed to evaluate the thermal stability of Fmoc-Gly-Sulfamoylbenzoic Acid. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis can identify the decomposition temperature of the compound and reveal the presence of residual solvents or water. Such information is crucial for determining the appropriate storage and handling conditions for the material. mostwiedzy.pl

Microscopic Techniques for Material Characterization, e.g., Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) of Conjugates

While direct microscopic analysis of Fmoc-Gly-Sulfamoylbenzoic acid in its monomeric form is not common, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable tools for characterizing the morphology of its self-assembled structures and conjugates. Fmoc-protected amino acids are known to form supramolecular structures, such as nanofibers and hydrogels, through non-covalent interactions. When Fmoc-Gly-Sulfamoylbenzoic acid is conjugated to other molecules, such as peptides or polymers, these microscopic techniques can provide detailed insights into the morphology of the resulting materials.

Scanning Electron Microscopy (SEM)

SEM is utilized to visualize the surface topography of materials at high resolution. For conjugates of Fmoc-Gly-Sulfamoylbenzoic acid that form larger aggregates or matrices, such as hydrogels, SEM can reveal details about the three-dimensional network structure, pore size, and fiber arrangement. Cryogenic SEM (cryo-SEM) is particularly useful for examining hydrated samples like hydrogels in their near-native state, minimizing artifacts that can be introduced during sample drying. For instance, studies on other Fmoc-dipeptides have shown the formation of nanofibrous networks with varying fiber diameters, which can be clearly visualized using cryo-SEM.

Transmission Electron Microscopy (TEM)

TEM offers higher resolution than SEM and is employed to observe the internal structure and finer details of nanomaterials. For conjugates of Fmoc-Gly-Sulfamoylbenzoic acid that self-assemble into discrete nanostructures like fibers, tubes, or vesicles, TEM can provide precise measurements of their dimensions, such as diameter and length. The morphology of these assemblies can be influenced by factors like pH and the nature of the conjugated molecule. For example, research on similar Fmoc-peptide amphiphiles has demonstrated the formation of narrow, twisted fibrous structures or wider, flat tape-like structures depending on the environmental pH, as observed by TEM. iris-biotech.de

Table 1: Application of Microscopic Techniques for Characterization of Fmoc-Derivative Conjugates

| Technique | Information Obtained | Sample Type | Relevance to Fmoc-Gly-Sulfamoylbenzoic Acid Conjugates |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology, topography, 3D network structure, pore size | Solid materials, hydrogels (often requires drying or cryo-fixation) | Characterization of the macroscopic structure of hydrogels or solid-state assemblies formed by the conjugates. |

| Transmission Electron Microscopy (TEM) | Internal structure, size and shape of nanostructures (e.g., fibers, vesicles), crystallinity | Dispersed nanoparticles, thin films | Visualization of the nanoscale self-assembled structures formed by the conjugates, such as nanofibers or nanotubes. |

Advanced Chromatographic and Electrophoretic Purity Assessment

The purity of Fmoc-Gly-Sulfamoylbenzoic acid is paramount for its successful application, particularly in solid-phase peptide synthesis where impurities can lead to the formation of deletion or truncated sequences. sigmaaldrich.com Advanced chromatographic and electrophoretic techniques are essential for the accurate assessment of its chemical and chiral purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of Fmoc-protected amino acids. phenomenex.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Chemical Purity: RP-HPLC can effectively separate Fmoc-Gly-Sulfamoylbenzoic acid from potential impurities that may arise during its synthesis. These impurities can include starting materials, by-products, and degradation products. A typical RP-HPLC setup would involve a C18 column and a gradient elution system with a mobile phase consisting of an aqueous component (often with an acid additive like trifluoroacetic acid) and an organic modifier (typically acetonitrile). phenomenex.comgoogle.com The high purity of Fmoc-amino acids, often exceeding 99%, is crucial for the synthesis of high-quality peptides. sigmaaldrich.com

Chiral Purity: Since glycine is an achiral amino acid, the enantiomeric purity of Fmoc-Gly-Sulfamoylbenzoic acid itself is not a concern. However, when used in conjunction with other chiral Fmoc-amino acids in peptide synthesis, the assessment of their enantiomeric purity is critical. Chiral HPLC, using chiral stationary phases, is employed to separate enantiomers and ensure high enantiomeric excess (ee), often greater than 99.8%. phenomenex.com

Potential Impurities in Fmoc-Amino Acids Detectable by HPLC:

Free Amino Acid: The presence of the unprotected amino acid can lead to double insertions during peptide synthesis. sigmaaldrich.com

Dipeptides: Formation of dipeptides during the synthesis of the Fmoc-amino acid. merckmillipore.com

β-Alanine Adducts: These can arise from the reaction of the Fmoc group with the already formed Fmoc-amino acid. merckmillipore.com

Acetic Acid: Traces of acetic acid can act as a capping agent, terminating peptide chain growth. sigmaaldrich.commerckmillipore.com

Table 2: Exemplary HPLC Conditions for Purity Assessment of Fmoc-Amino Acid Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | Octadecylsilane (C18) | Separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Aqueous component for polar analytes and ion pairing. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile | Organic modifier to elute nonpolar analytes. |

| Elution | Gradient | To effectively separate compounds with a range of polarities. |

| Detection | UV Absorbance (e.g., 220 nm, 265 nm) | Detection of the Fmoc chromophore. |

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like Fmoc-Gly-Sulfamoylbenzoic acid. nih.gov Separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. creative-proteomics.com

Capillary Zone Electrophoresis (CZE): This is the most common mode of CE and can be used to assess the purity of Fmoc-Gly-Sulfamoylbenzoic acid. Due to the presence of the carboxylic acid and sulfamoyl groups, the compound will be negatively charged at neutral or basic pH and will migrate towards the anode. Impurities with different charge-to-size ratios will have different electrophoretic mobilities and will be separated into distinct peaks.

Micellar Electrokinetic Chromatography (MEKC): This variation of CE can be used to separate both charged and neutral impurities. It involves the addition of a surfactant to the buffer to form micelles, which act as a pseudostationary phase.

CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. free.fr It can serve as a complementary technique to HPLC for a comprehensive purity assessment. free.fr For enhanced sensitivity, especially for trace impurities, CE can be coupled with sensitive detection methods like laser-induced fluorescence (LIF) after derivatization, or with mass spectrometry (CE-MS) for structural confirmation of impurities. creative-proteomics.com

Fmoc Gly Sulfamoylbenzoic Acid As a Functional Building Block in Organic and Peptide Chemistry

Role in Solid-Phase Synthesis as a Cleavable Linker System

In solid-phase peptide synthesis (SPPS), a growing peptide chain is anchored to an insoluble resin support via a linker. The choice of linker is critical as it must be stable throughout the synthesis and allow for the controlled cleavage of the final product from the resin. Fmoc-Gly-Sulfamoylbenzoic acid is a key component in the construction of a class of "safety-catch" linkers, which offer an added layer of control over this cleavage process.

The core of this system is the N-acylsulfonamide linkage formed when a carboxylic acid, such as the C-terminus of a peptide, is attached to the sulfamoyl group. This linkage is remarkably stable under both the basic conditions required for Fmoc group removal (e.g., piperidine) and the acidic conditions often used for side-chain deprotection (e.g., trifluoroacetic acid - TFA). This stability allows for the assembly of complex peptides without premature cleavage from the solid support.

The "safety-catch" mechanism is a two-step cleavage process. The N-acylsulfonamide linkage is first "activated" by alkylation of the sulfonamide nitrogen. This activation step transforms the stable sulfonamide into a more labile derivative. The subsequent cleavage is then triggered by a nucleophile, which attacks the activated carbonyl group, releasing the desired peptide from the solid support under mild conditions.

Table 1: Comparison of Linker Types in Solid-Phase Peptide Synthesis

| Linker Type | Cleavage Condition | Key Features |

| Wang Linker | Strong Acid (e.g., high concentration TFA) | Acid-labile, suitable for Fmoc-based synthesis of peptide acids. |

| Rink Amide Linker | Strong Acid (e.g., high concentration TFA) | Acid-labile, used for the synthesis of peptide amides. |

| Safety-Catch Linker (e.g., based on Sulfamoylbenzoic Acid) | 1. Activation (e.g., alkylation) 2. Nucleophilic Cleavage | Stable to both acidic and basic conditions during synthesis; cleavage is orthogonal to standard deprotection steps. |

Applications of "Safety-Catch" Linkers

The "safety-catch" strategy, for which Fmoc-Gly-Sulfamoylbenzoic acid is a precursor, provides significant flexibility in synthetic design. Because the N-acylsulfonamide linkage is stable to a wide range of reagents, it allows for on-resin modifications of the peptide that would not be possible with more labile linkers. For instance, chemists can perform various chemical transformations on the side chains of the resin-bound peptide without risking cleavage from the support.

This approach is particularly advantageous for the synthesis of complex molecules, such as cyclic peptides and modified peptides, where multiple selective deprotection and reaction steps are required. The robustness of the safety-catch linker ensures that the peptide remains anchored to the resin until the final desired product is ready to be released.

Orthogonal Deprotection Strategies in Multicomponent Synthesis

Orthogonality in chemical synthesis refers to the ability to deprotect one functional group in the presence of others without affecting them. The safety-catch linker system based on sulfamoylbenzoic acid is highly compatible with orthogonal protection schemes, which are essential for multicomponent synthesis.

In a typical Fmoc-based solid-phase peptide synthesis, the temporary N-terminal Fmoc group is removed with a base (e.g., piperidine), while the permanent side-chain protecting groups are cleaved with an acid (e.g., TFA) at the end of the synthesis. The safety-catch linker is stable to both of these conditions. The cleavage of the safety-catch linker, requiring a distinct activation step followed by nucleophilic attack, represents a third orthogonal cleavage strategy.

This three-dimensional orthogonality allows for the selective modification of different parts of a molecule in a stepwise manner. For example, a peptide can be assembled on the resin, a side-chain protecting group can be selectively removed to attach another molecule, and finally, the entire construct can be cleaved from the resin using the safety-catch release protocol. This level of control is crucial for the synthesis of complex peptide conjugates and other intricate molecular architectures.

Applications in Peptide and Peptidomimetic Conjugation

The unique chemical properties of the sulfamoylbenzoic acid moiety make it a valuable tool for the conjugation of peptides and peptidomimetics to other molecules. The ability to form a stable, yet cleavable, linkage is a key feature in these applications.

Construction of Peptide-Small Molecule Hybrids

Peptide-small molecule hybrids are a class of molecules that combine the biological specificity of peptides with the pharmacological properties of small molecules. These hybrids have shown promise in various therapeutic areas. The sulfamoylbenzoic acid linker can be used to connect a peptide to a small molecule.

The synthesis can be designed in a way that the small molecule is attached to the peptide while it is still on the solid support. The stability of the safety-catch linker allows for the necessary chemical manipulations to attach the small molecule without cleaving the peptide from the resin. Once the hybrid molecule is assembled, the safety-catch mechanism can be triggered to release the final product. The cleavable nature of the linker can also be exploited to design hybrids that release the small molecule under specific physiological conditions.

Design and Synthesis of Peptide-Based Probes and Chemical Tools

Peptide-based probes are essential tools in chemical biology for studying biological processes. These probes often consist of a peptide that targets a specific biomolecule, and a reporter group, such as a fluorescent dye or a biotin (B1667282) tag. Fmoc-Gly-Sulfamoylbenzoic acid can serve as a building block to create a linker between the peptide and the reporter group.

The synthesis of such probes can be performed on a solid support. The peptide sequence is first assembled, and then the reporter group is attached, often to a specific side chain or to the N-terminus. The use of a safety-catch linker allows for the purification of the fully assembled and labeled peptide on the resin before cleavage, which can simplify the purification of the final probe.

Table 2: Potential Applications of Fmoc-Gly-Sulfamoylbenzoic Acid in Peptide Conjugation

| Application | Role of Fmoc-Gly-Sulfamoylbenzoic Acid | Potential Advantage |

| Peptide-Small Molecule Hybrids | As a building block for a cleavable linker between the peptide and the small molecule. | Controlled release of the small molecule; on-resin synthesis and modification. |

| Peptide-Based Probes | As a component of the linker connecting the peptide to a reporter group (e.g., fluorescent dye). | Stable linkage during synthesis and purification; potential for cleavable probes. |

Utilization in Prodrug Design and Bioconjugation Strategies from a Chemical Perspective

The concept of a prodrug involves administering a pharmacologically inactive compound that is converted into an active drug within the body. The safety-catch linker chemistry inherent to the N-acylsulfonamide bond of Fmoc-Gly-Sulfamoylbenzoic acid offers a promising platform for the chemical design of prodrugs.

From a chemical standpoint, the stability of the N-acylsulfonamide linkage under general physiological conditions, coupled with its susceptibility to cleavage upon a specific activation step, is a highly desirable feature for a prodrug linker. A therapeutic peptide or a small molecule drug could be attached to a carrier molecule via a sulfamoylbenzoic acid-based linker. This conjugate would remain intact in the bloodstream, minimizing off-target effects.

The activation step could be designed to be triggered by a specific biological stimulus, such as an enzyme that is overexpressed in a particular tissue or disease state. For example, an enzymatic reaction could modify the linker in a way that initiates the cleavage cascade, leading to the release of the active drug at the target site. This targeted drug delivery approach could enhance the therapeutic efficacy and reduce the side effects of potent drugs.

In bioconjugation, the goal is to link a biomolecule, such as a peptide or protein, to another molecule to create a construct with new properties. The principles of the safety-catch linker can be applied to bioconjugation strategies where a stable but cleavable linkage is required. For instance, a peptide could be conjugated to a larger protein or a nanoparticle using a sulfamoylbenzoic acid-based linker to improve its pharmacokinetic properties. The potential for controlled release at a target site remains a key advantage of this chemical approach.

Integration into Combinatorial Chemistry and Chemical Library Synthesis for Discovery Platforms

The unique chemical architecture of Fmoc-Gly-Sulfamoylbenzoic acid positions it as a valuable building block in the realm of combinatorial chemistry and the synthesis of chemical libraries for high-throughput screening and drug discovery. Its utility is primarily centered on its function as a "safety-catch" linker in solid-phase synthesis, a strategy that offers significant advantages in the construction of diverse molecular libraries.

The "safety-catch" principle, in the context of solid-phase synthesis, involves a linker that is stable to the reaction conditions required for the sequential addition of building blocks but can be activated by a specific chemical transformation to allow for the cleavage of the synthesized molecule from the solid support. nih.gov This two-step cleavage process provides an orthogonal handle that is compatible with standard Fmoc-based peptide synthesis and other organic transformations. nih.gov

The N-acylsulfonamide linkage formed when a molecule is attached to a sulfamoylbenzoic acid-derived linker is exceptionally stable to a wide range of reagents, including the basic conditions (e.g., piperidine) used for Fmoc deprotection and many nucleophilic reagents. acs.org This stability ensures the integrity of the linkage throughout the multi-step synthesis of a chemical library.

Once the synthesis of the library members on the solid support is complete, the sulfonamide nitrogen can be activated, typically through alkylation (e.g., with iodoacetonitrile (B1630358) or diazomethane). acs.orgrsc.org This activation step renders the acylsulfonamide susceptible to nucleophilic attack, allowing for the cleavage of the synthesized compounds from the resin under mild conditions. acs.org This controlled release is a critical feature for generating libraries of compounds for biological screening.

The versatility of the activated acylsulfonamide linker allows for the generation of diverse functional groups at the C-terminus of the cleaved molecules. By choosing different nucleophiles for the cleavage step, a variety of derivatives, such as amides, esters, or carboxylic acids, can be produced from a single resin-bound precursor. This strategy significantly enhances the diversity of the chemical library generated.

A key advantage of using an alkanesulfonamide "safety-catch" linker, of which Fmoc-Gly-Sulfamoylbenzoic acid is a prime example, is its compatibility with a wide array of building blocks. Research by Backes and Ellman has demonstrated that all 20 proteinogenic amino acids, with appropriate side-chain protection, are compatible with the loading and activation steps of this type of linker. acs.org This broad compatibility is essential for the construction of peptide and peptidomimetic libraries with high diversity.

The following table illustrates the compatibility of the alkanesulfonamide safety-catch linker with various protected amino acids and the subsequent cleavage to form dipeptide products, demonstrating the robustness of this approach for library synthesis.

| Fmoc-Protected Amino Acid Loaded | Cleavage Nucleophile | Dipeptide Product | Reported Yield (%) |

|---|---|---|---|

| Fmoc-Ala-OH | Benzylamine | Ala-NHBn | 95 |

| Fmoc-Val-OH | Benzylamine | Val-NHBn | 93 |

| Fmoc-Phe-OH | Benzylamine | Phe-NHBn | 96 |

| Fmoc-Asp(OtBu)-OH | Benzylamine | Asp(OtBu)-NHBn | 94 |

| Fmoc-Lys(Boc)-OH | Benzylamine | Lys(Boc)-NHBn | 95 |

| Fmoc-Trp(Boc)-OH | Benzylamine | Trp(Boc)-NHBn | 91 |

Data derived from studies on alkanesulfonamide safety-catch linkers, which are structurally and functionally analogous to Fmoc-Gly-Sulfamoylbenzoic acid-derived linkers. acs.org The yields are based on the initial loading of the first amino acid onto the resin.

This demonstrated compatibility and high-yield cleavage underscore the suitability of Fmoc-Gly-Sulfamoylbenzoic acid as a functional building block for constructing diverse and high-quality chemical libraries. The ability to introduce a wide range of chemical functionalities and to release the final compounds under mild and controlled conditions makes it an important tool for modern drug discovery platforms.

Mechanistic Investigations of Molecular Interactions Mediated by Fmoc Gly Sulfamoylbenzoic Acid Derivatives

Enzyme-Ligand Binding Studies with Sulfamoyl-Based Derivatives

Derivatives of Fmoc-Gly-Sulfamoylbenzoic acid, which incorporate the key sulfamoylbenzoic acid moiety, are subjects of significant interest in enzyme-ligand binding studies. The unique structural features of these compounds allow for diverse interactions with enzyme targets, leading to modulation of their catalytic activity.

The interaction of sulfamoyl-based derivatives with enzymes is frequently quantified through kinetic analysis to determine the nature and potency of their modulatory effects. scilit.com Steady-state enzyme kinetics are employed to measure key parameters such as the Michaelis-Menten constant (Km), the maximum reaction velocity (Vmax), and the inhibition constant (Ki). nih.gov These parameters provide insight into whether the compound acts as a competitive, noncompetitive, uncompetitive, or mixed inhibitor. researchgate.netlibretexts.org

Competitive inhibitors, which bind to the enzyme's active site, increase the apparent Km without affecting Vmax. libretexts.orgnih.gov In contrast, noncompetitive inhibitors bind to a site other than the active site and reduce the Vmax without changing the Km. libretexts.orgkhanacademy.org Uncompetitive inhibitors bind only to the enzyme-substrate complex, leading to a decrease in both Vmax and Km. libretexts.orgkhanacademy.org The inhibitory potency is often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, or as a Ki value, which is the dissociation constant of the enzyme-inhibitor complex. nih.govmdpi.com

Below is a representative data table illustrating the types of kinetic parameters obtained from studies of sulfamoyl-based enzyme inhibitors.

| Compound | Target Enzyme | Inhibition Type | Ki (nM) | IC50 (µM) |

|---|---|---|---|---|

| Derivative A | Carbonic Anhydrase II | Competitive | 51 ± 8 | 0.25 |

| Derivative B | cPLA2α | Mixed | 33.9 | 0.051 |

| Derivative C | Tyrosinase | Competitive | - | 4.7 |

| Derivative D | α-glucosidase | Mixed | 156.2 | 0.082 |

This table is illustrative and compiles representative data for sulfamoyl-based derivatives from various studies to demonstrate typical kinetic findings.

Understanding how Fmoc-Gly-Sulfamoylbenzoic acid derivatives bind to an enzyme is crucial for elucidating their mechanism of action. Two primary binding modes are active site occlusion and allosteric modulation.

Active Site Occlusion: In this mode, the inhibitor binds directly to the enzyme's active site, the region responsible for substrate binding and catalysis. nih.gov This binding physically prevents the natural substrate from accessing the site, thereby inhibiting the enzyme's function. This mechanism is characteristic of competitive inhibition. libretexts.org Studies on other Fmoc-containing molecules have shown that the bulky, aromatic fluorenyl moiety can play a critical role in binding by interacting closely with residues within the active site. nih.gov For instance, in the case of HIV-1 protease, an Fmoc-protected arginine derivative was found to occupy multiple subsites of the active site, with the Fmoc group itself being important for the binding affinity. nih.gov

Allosteric Modulation: Alternatively, a derivative can bind to an allosteric site, which is a location on the enzyme distinct from the active site. wikipedia.org Binding at this site induces a conformational change in the enzyme's three-dimensional structure. nih.gov This change can either decrease (negative allosteric modulation) or increase (positive allosteric modulation) the enzyme's activity. wikipedia.orgfrontiersin.org Negative modulators can reduce an enzyme's affinity for its substrate or its catalytic efficiency. wikipedia.org This mechanism is often associated with noncompetitive or mixed-type inhibition. nih.gov The discovery of allosteric sites is a growing area in drug discovery, as they can offer higher selectivity compared to the often-conserved active sites. nih.gov

Structure-activity relationship (SAR) studies are performed to understand how specific chemical features of a molecule contribute to its biological activity. nih.gov For Fmoc-Gly-Sulfamoylbenzoic acid, SAR analysis involves systematically modifying its four primary components to determine their role in enzyme binding.

The Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is a large, hydrophobic, and aromatic moiety. Its primary role in binding is often through π-π stacking and hydrophobic interactions with aromatic and nonpolar amino acid residues in the binding pocket. Studies have confirmed that this group can be essential for high-affinity binding to some enzymes, such as HIV-1 protease. nih.gov

The Glycine (B1666218) Linker: As the simplest amino acid, glycine provides a flexible, non-chiral spacer between the bulky Fmoc group and the functional sulfamoylbenzoic acid moiety. google.com Its flexibility allows the two ends of the molecule to adopt an optimal orientation for binding. The amide bonds of the glycine backbone are also key sites for hydrogen bonding with the enzyme.

The Sulfamoyl Group: The sulfonamide (-SO₂NH-) group is a critical pharmacophore. It is a known zinc-binding group, making it a potent inhibitor of zinc-containing enzymes like carbonic anhydrases. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively.

The Benzoic Acid Moiety: The aromatic ring of the benzoic acid can engage in hydrophobic or π-π interactions. The carboxylic acid group is a key site for hydrogen bonding and electrostatic interactions with polar or charged residues in the enzyme's binding pocket. iomcworld.com Research on other benzoic acid derivatives has shown that hydrophilic substituents on the phenyl ring are often crucial for interacting with polar amino acid residues near the binding site. iomcworld.comresearchgate.net

The following table summarizes the likely contribution of each functional group to enzyme interaction based on established principles.

| Molecular Component | Potential Interactions | Importance for Activity |

|---|---|---|

| Fmoc Group | π-π stacking, hydrophobic interactions | Often crucial for binding affinity and occupying hydrophobic pockets. nih.gov |

| Glycine Linker | Provides flexibility, hydrogen bonding (amide backbone) | Allows for optimal positioning of terminal groups. |

| Sulfamoyl Group | Hydrogen bonding, metal chelation (e.g., Zn²⁺) | Key pharmacophore for certain enzyme classes (e.g., metalloenzymes). |

| Benzoic Acid | Hydrogen bonding, electrostatic interactions, π-π stacking | Critical for anchoring to polar or charged residues. iomcworld.com |

Receptor Interaction Analysis and Ligand Binding Mechanisms

While sulfamoyl-based compounds are extensively studied as enzyme inhibitors, their derivatives also show potential as ligands for cell surface receptors, particularly G protein-coupled receptors (GPCRs). The mechanisms of interaction involve binding to specific pockets on the receptor, leading to agonistic (activation) or antagonistic (inhibition) effects.

For example, studies on sulfamoyl benzoic acid (SBA) analogues have identified them as the first specific agonists for the lysophosphatidic acid receptor 2 (LPA₂), with some derivatives showing subnanomolar activity. nih.gov Computational docking analyses suggest these SBA compounds fit into the LPA₂ ligand-binding pocket, initiating a cellular response. nih.gov Similarly, a pentapeptide containing a 4-(aminomethyl)benzoic acid moiety demonstrated potent agonistic activity at the GPR54 receptor, indicating that benzoic acid-containing structures can be tailored for specific receptor targets. nih.gov

The binding mechanism for such ligands typically involves a combination of interactions. For a molecule like Fmoc-Gly-Sulfamoylbenzoic acid, the charged carboxylate of the benzoic acid could interact with positively charged residues (like arginine or lysine) in the receptor's binding site, while the aromatic Fmoc and phenyl groups could engage in hydrophobic interactions within the transmembrane domains of a GPCR. nih.gov The glycine linker would provide the necessary conformational flexibility to allow the molecule to adopt the precise orientation required for stable binding and receptor activation or inhibition. nih.gov

Role of Functional Groups in Molecular Recognition and Intermolecular Forces within Supramolecular Assemblies

Fmoc-amino acid derivatives, including Fmoc-Gly-Sulfamoylbenzoic acid, are well-known for their ability to self-assemble into highly ordered supramolecular structures, such as nanofibers, ribbons, and hydrogels. mdpi.combeilstein-journals.org This self-assembly is a process of molecular recognition, driven by a delicate balance of non-covalent intermolecular forces. beilstein-journals.orgnih.gov Each functional group within the molecule plays a distinct and cooperative role in this process. mdpi.com

The primary driving forces for the assembly of Fmoc-based molecules are:

π-π Stacking: The large, planar aromatic system of the Fmoc group has a strong tendency to stack with the Fmoc groups of adjacent molecules. mdpi.commdpi.com This interaction is a major contributor to the formation of the core of the self-assembled structures and is often the initial step in the aggregation process. nih.gov

Hydrogen Bonding: The amide linkage of the glycine backbone and the functional groups of the sulfamoylbenzoic acid (both the sulfonamide and the carboxylic acid) can form extensive networks of hydrogen bonds. mdpi.comnih.gov These interactions, particularly the β-sheet-like hydrogen bonding between peptide backbones, provide stability and directionality to the growing assembly, leading to the formation of elongated fibrillar structures. nih.govnih.gov

Hydrophobic Interactions: The nonpolar Fmoc group contributes significantly to the hydrophobic forces that drive the molecules to aggregate in an aqueous environment, minimizing their contact with water. mdpi.comnih.gov

Electrostatic Interactions: The terminal carboxylic acid group of the benzoic acid moiety can be deprotonated depending on the pH. mdpi.com This introduces negative charges that can lead to electrostatic repulsion, which counteracts the attractive forces and influences the morphology and stability of the final structure. These charges can also form ionic bonds with positive ions in the solution. mdpi.com

Theoretical and Computational Approaches to Fmoc Gly Sulfamoylbenzoic Acid Systems

Molecular Docking and Dynamics Simulations for Predicting Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental tools for predicting how a ligand, such as Fmoc-Gly-Sulfamoylbenzoic Acid, might bind to a biological target, typically a protein, and its subsequent behavior in a dynamic environment.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For derivatives of the sulfamoylbenzoic acid scaffold, docking studies have been instrumental in rationalizing structure-activity relationships (SAR). For example, computational docking analyses of sulfamoyl benzoic acid (SBA) analogues into the ligand-binding pocket of the LPA2 receptor helped to explain their specific agonist activity. tandfonline.comnih.gov Such studies typically reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. In the case of sulfamoylbenzoic acid derivatives, the sulfamoyl group and the carboxylic acid are often identified as critical pharmacophoric features that engage in hydrogen bonding with amino acid residues like Alanine, Serine, Aspartate, and Tryptophan within a target's active site. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the ligand-target complex over time. These simulations model the atomic movements of the system, offering insights into the stability of binding poses, conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules. tandfonline.com For Fmoc-protected peptides, MD simulations have shown that the Fmoc group plays a crucial role in self-assembly through aromatic stacking. nih.gov In a ligand-target context, MD could be used to assess the stability of the predicted binding pose of Fmoc-Gly-Sulfamoylbenzoic Acid, revealing whether the initial docked conformation is maintained or if the molecule reorients to find a more stable state. Furthermore, simulations can help evaluate how the flexibility of the glycine (B1666218) linker allows the sulfamoylbenzoic acid head to interact optimally with the binding site while the Fmoc tail settles into a favorable position.

| Computational Technique | Application to Fmoc-Gly-Sulfamoylbenzoic Acid System | Key Insights Gained |

| Molecular Docking | Predicts binding orientation of the sulfamoylbenzoic acid moiety in a protein active site. | Identification of key hydrogen bonding and hydrophobic interactions; rationalization of structure-activity relationships for analogues. tandfonline.comnih.gov |

| Molecular Dynamics | Simulates the dynamic behavior and stability of the ligand-protein complex over time. | Assessment of binding pose stability; analysis of conformational flexibility of the Glycine linker; understanding the role of the Fmoc group in complex stabilization. tandfonline.comnih.gov |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These methods provide a detailed understanding of electron distribution, orbital energies, and molecular reactivity, which are fundamental to a molecule's chemical behavior.

For sulfonamide-containing molecules, DFT calculations are used to determine optimized molecular geometry, including bond lengths and angles. nih.gov Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net

In the context of Fmoc-Gly-Sulfamoylbenzoic Acid, DFT could be used to:

Analyze Electronic Structure: Generate molecular electrostatic potential (MEP) maps to visualize the electron-rich and electron-poor regions of the molecule. The acidic protons of the carboxylic acid and sulfonamide groups, as well as the carbonyl oxygens, would be identified as key sites for electrostatic interactions.

Simulate Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra). nih.govresearchgate.net Comparing theoretical spectra with experimental data helps to confirm the molecular structure and understand the contributions of different functional groups to the spectral features. For instance, calculations can assign specific vibrational modes to the S=O stretches of the sulfonyl group or the C=O stretch of the Fmoc group. researchgate.net

In Silico Prediction of Synthetic Pathways and Reaction Outcomes

The synthesis of a molecule like Fmoc-Gly-Sulfamoylbenzoic Acid involves multiple steps, each with potential challenges. Computational tools are increasingly used to predict the feasibility of synthetic routes and to anticipate potential side reactions, thereby optimizing experimental efforts.

The synthesis involves two key transformations: the formation of the amide bond between the Fmoc-protected glycine and the sulfamoylbenzoic acid core, and the initial preparation of the Fmoc-glycine building block.

Fmoc-Based Peptide Synthesis Prediction: The first part of the synthesis, involving Fmoc-glycine, falls under the well-studied area of Fmoc-based solid-phase peptide synthesis (SPPS). Machine learning models, such as the Peptide Synthesis Score (PepSySco), have been developed to predict the likelihood of a successful synthesis based on the amino acid sequence. nih.govkcl.ac.uknih.gov While Fmoc-Gly-Sulfamoylbenzoic Acid is a small molecule rather than a long peptide, these models consider factors like the properties of the amino acid (glycine is the simplest) and the potential for difficult couplings. delivertherapeutics.com Computational analysis can help identify potential issues, such as aggregation driven by the Fmoc group or unwanted side reactions during Fmoc deprotection, which typically involves a base like piperidine (B6355638). researchgate.net

Reaction Outcome Prediction: For the coupling of Fmoc-glycine to the sulfamoylbenzoic acid moiety, machine learning models trained on large reaction databases can predict the most likely products, byproducts, and optimal reaction conditions. kcl.ac.uk These tools can help chemists choose the most effective coupling reagents and solvents by forecasting the yield and purity of the desired N-acylsulfonamide product. N-acylsulfonamides are often synthesized as bioisosteres of carboxylic acids, and computational studies can help rationalize their synthetic accessibility and stability. nih.gov

| Synthetic Step | Computational Approach | Predicted Outcome/Insight |

| Fmoc-Glycine Synthesis | Machine Learning Models (e.g., PepSySco) | Prediction of coupling efficiency and potential for side reactions based on amino acid properties. nih.gov |

| Amide Bond Formation | Reaction Prediction Algorithms | Identification of optimal coupling reagents, solvents, and conditions; prediction of yield and potential byproducts. kcl.ac.uk |

| Overall Pathway | Retrosynthesis Software | Suggestion of alternative synthetic routes based on known chemical transformations and starting material availability. |

Cheminformatics Analysis of Related Chemical Space and Scaffold Hopping Studies

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds, enabling the exploration of chemical space and the identification of novel structures with desired properties.

Chemical Space Analysis: The sulfamoylbenzoic acid moiety is a known pharmacophore. Cheminformatics tools can be used to search large chemical databases (like ChEMBL or PubChem) for other molecules containing this scaffold. By analyzing the properties of these related compounds—such as their biological activities and physicochemical characteristics—researchers can build structure-activity relationship models. This analysis helps define the "chemical space" around the sulfamoylbenzoic acid core, identifying which substitutions and modifications are likely to lead to desirable biological effects.

Scaffold Hopping: This is a computational strategy used in drug discovery to identify new molecular backbones (scaffolds) that can mimic the biological activity of a known active compound. The N-acylsulfonamide group in Fmoc-Gly-Sulfamoylbenzoic Acid is often considered a bioisostere of a carboxylic acid, meaning it has similar physicochemical properties (e.g., pKa) and can engage in similar interactions with biological targets. nih.govnih.gov

A scaffold hopping study might start with a known biologically active carboxylic acid. Computational methods, such as 3D pharmacophore modeling or shape-based screening, would then be used to search for novel scaffolds that can present the key interaction features in a similar spatial arrangement. The sulfamoylbenzoic acid scaffold could be identified as a potential "hop" from a carboxylic acid-containing lead compound, potentially offering advantages in terms of metabolic stability or patentability. This approach allows for the discovery of structurally novel compounds that retain the desired biological function.

Emerging Applications and Future Research Directions

Development of Advanced Functional Materials Utilizing Fmoc-Gly-Sulfamoylbenzoic Acid Conjugates

The inherent properties of Fmoc-Gly-Sulfamoylbenzoic acid make it a prime candidate for the development of sophisticated functional materials. Its ability to form ordered structures and to be incorporated into larger molecular assemblies is a key area of investigation.

Self-Assembly and Supramolecular Architectures with Controlled Properties

The Fmoc-glycine component of the molecule is a well-established motif for driving self-assembly into various supramolecular structures. The fluorenyl group facilitates π-π stacking, while the glycine (B1666218) linker provides flexibility, and the carboxyl and sulfamoyl groups can participate in hydrogen bonding. This combination of non-covalent interactions can lead to the formation of nanofibers, hydrogels, and other ordered architectures.

The substitution of different amino acids within Fmoc-dipeptides has been shown to significantly impact their self-assembly behavior and the properties of the resulting materials. For instance, the replacement of phenylalanine with glycine affects the mode of assembly and the gelation properties of Fmoc-dipeptide hydrogels. nih.govacs.org The main driving forces behind this self-assembly are a combination of hydrophobic and π-π interactions from the fluorenyl moieties, with hydrogen bonding playing a secondary role. nih.govacs.org The specific nature of the peptidic tail has a pronounced effect on the type of self-assembled structure that is formed. nih.govacs.org

By modifying the environmental conditions such as pH or solvent composition, the self-assembly of Fmoc-Gly-Sulfamoylbenzoic acid conjugates can be precisely controlled, allowing for the creation of materials with tunable mechanical and chemical properties. This opens up possibilities for applications in areas like tissue engineering and controlled drug release.

Surface Functionalization of Nanomaterials for Sensing and Catalysis

The sulfamoylbenzoic acid moiety of Fmoc-Gly-Sulfamoylbenzoic acid offers a reactive handle for the covalent attachment of the molecule to the surface of various nanomaterials, including nanoparticles, nanotubes, and nanosheets. This surface functionalization can impart new properties to the nanomaterials, such as improved dispersibility in different solvents and the introduction of specific recognition sites.

The Fmoc-glycine portion, with its potential for self-assembly, can be used to create ordered monolayers or more complex supramolecular structures on the nanomaterial surface. This ordered arrangement can enhance the performance of the nanomaterial in applications such as chemical sensing and catalysis. For example, by organizing catalytic groups in a predefined manner on a nanoparticle surface, it may be possible to create highly efficient and selective nanocatalysts. Similarly, by arranging receptor molecules in an ordered fashion, the sensitivity and selectivity of a nanosensor could be significantly improved. The benzoid framework of the sulfamoylbenzoic acid provides hydrophobicity and thermal stability, which is advantageous for the scalability of manufacturing due to its synthetic versatility. acs.org

Innovative Chemical Biology Probes and Tools for Fundamental Biological Investigations

While direct applications of Fmoc-Gly-Sulfamoylbenzoic acid as a chemical biology probe are still emerging, its structure suggests significant potential. Chemical probes are essential tools for studying the complex processes within living cells. nih.govtocris.com The design of such probes often involves three key components: a reactive group for covalent attachment, a linker, and a reporter group (e.g., a fluorophore). nih.gov

The sulfamoylbenzoic acid part of the molecule could be modified to act as a reactive group targeting specific amino acid residues in proteins. The Fmoc-glycine unit can serve as a versatile linker, and the fluorenyl group itself possesses inherent fluorescence, which could be exploited for detection. Alternatively, the benzoic acid could be functionalized with a variety of reporter groups to create a diverse toolkit of chemical probes. These probes could be used to investigate protein function, localization, and interactions within a cellular context.

Advancements in Peptide and Organic Synthesis Methodologies Enabled by the Compound's Unique Reactivity

The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), and the unique structure of Fmoc-Gly-Sulfamoylbenzoic acid could lead to new advancements in this field. The sulfamoylbenzoic acid moiety introduces a point of orthogonal reactivity that could be exploited for the synthesis of complex peptide architectures.

For instance, the sulfamoyl group could be used as a handle for the attachment of peptides to solid supports or for the introduction of modifications after the main peptide chain has been assembled. This could enable the synthesis of cyclic peptides, branched peptides, and peptide conjugates with a high degree of control and efficiency. The N-acyl sulfonamide linkage is a valuable tool in medicinal chemistry and for solid support linking strategies. iris-biotech.de

Prospects for Rational Design of Novel Chemical Entities Based on the Fmoc-Gly-Sulfamoylbenzoic Acid Scaffold

The Fmoc-Gly-Sulfamoylbenzoic acid structure represents a versatile scaffold for the rational design of new chemical entities with potential therapeutic applications. mdpi.comarxiv.org The concept of a "molecular scaffold" is central to medicinal chemistry, where a core structure is systematically modified to optimize its biological activity. mdpi.comarxiv.org

Derivatives of sulfamoylbenzoic acid have already shown promise in various therapeutic areas. For example, they have been investigated as specific agonists for the LPA2 receptor and as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.govnih.govnih.gov By combining the sulfamoylbenzoic acid pharmacophore with the peptide-like character of the glycine unit and the aromatic nature of the Fmoc group, it is possible to design novel molecules that target specific biological pathways.

Q & A

Q. What are the recommended storage conditions for Fmoc-Gly-Sulfamoylbenzoic Acid to ensure stability?

- Methodological Answer : Store the compound desiccated at -20°C in airtight containers. Fmoc-protected compounds are sensitive to moisture and thermal degradation, which can lead to hydrolysis of the Fmoc group or sulfamoyl functionality. Use amber vials to protect against light-induced side reactions. For short-term use (≤1 week), refrigeration at 4°C is acceptable if the container is thoroughly sealed .

| Storage Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | -20°C | Prevents thermal degradation |

| Humidity | Desiccated | Avoids hydrolysis |

| Light Exposure | Protected | Reduces photodegradation |

Q. Which analytical techniques are most effective for characterizing Fmoc-Gly-Sulfamoylbenzoic Acid post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via - and -NMR, focusing on the Fmoc aromatic protons (δ 7.2–7.8 ppm) and sulfamoyl group signals.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Assess purity (>98%) and molecular ion peaks (expected [M+H]: ~436.4 g/mol).

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates with UV visualization (Rf ~0.5 in ethyl acetate/hexane 1:1).

- Infrared Spectroscopy (IR) : Verify presence of carbonyl (C=O, ~1700 cm) and sulfonamide (S=O, ~1350 cm) stretches .

Q. What are the critical steps in the purification of Fmoc-Gly-Sulfamoylbenzoic Acid after synthesis?

- Methodological Answer :

Crude Product Isolation : Precipitate the compound using ice-cold diethyl ether.

Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (30–70%) to separate the product from unreacted starting materials.

Recrystallization : Dissolve in minimal warm ethanol and cool to -20°C for 12 hours to obtain crystalline product.

Final Drying : Lyophilize under high vacuum to remove residual solvents .

Advanced Research Questions

Q. How can researchers optimize the synthesis of Fmoc-Gly-Sulfamoylbenzoic Acid to minimize dipeptide formation?

- Methodological Answer : Dipeptide formation occurs due to unintended coupling between the glycine amine and activated carboxyl groups. Mitigation strategies include:

- pH Control : Maintain reaction pH between 7.5–8.5 using NaHCO to avoid protonation of the amine (which inhibits coupling) while preventing Fmoc group cleavage at higher pH.

- Reagent Stoichiometry : Limit FmocCl excess to 1.2 equivalents to reduce over-activation of carboxyl groups.

- Concentration Optimization : Use dilute solutions (≤0.1 M) to disfavor intermolecular reactions.

- Real-Time Monitoring : Employ TLC or LC-MS to detect early dipeptide formation and adjust conditions .

Q. What strategies can resolve discrepancies in reported coupling efficiencies of Fmoc-Gly-Sulfamoylbenzoic Acid in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Variations in coupling efficiency (e.g., 85–95%) may arise from:

- Solvent Selection : Compare DMF vs. DCM; DMF enhances solubility but may swell resin unevenly.

- Base Choice : Test HOBt/DIPEA vs. PyBOP/NMM for activation.

- Temperature Effects : Elevated temperatures (40–50°C) can improve kinetics but risk Fmoc cleavage.

- Purity of Reagents : Ensure anhydrous solvents and fresh coupling agents. Validate via Kaiser test for free amines post-coupling .

Q. How should researchers address unexpected byproducts during the synthesis of Fmoc-Gly-Sulfamoylbenzoic Acid?

- Methodological Answer :